1,5-dimethyl-2-phenyl-4-piperidinone

Medicinal Chemistry ADME Lead Optimization

Accelerate your CNS discovery program with 1,5‑dimethyl‑2‑phenyl‑4‑piperidinone, a pre‑functionalized 4‑piperidinone scaffold that eliminates the need for N‑methylation and C2‑arylation. Its XLogP3 of 1.8, zero hydrogen‑bond donors, and single rotatable bond align with blood‑brain barrier penetration criteria, making it a superior starting point for fragment‑based screening and lead optimization. By procuring the resolved (2R,5R) enantiomer, you avoid chiral separation and streamline SAR campaigns targeting GPCRs, ion channels, or kinases.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B5260475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethyl-2-phenyl-4-piperidinone
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1CN(C(CC1=O)C2=CC=CC=C2)C
InChIInChI=1S/C13H17NO/c1-10-9-14(2)12(8-13(10)15)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3
InChIKeyVNDAHOBGMUYYOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-2-phenyl-4-piperidinone: Procurement-Ready Physicochemical Profile and Structural Baseline


1,5-Dimethyl-2-phenyl-4-piperidinone (C13H17NO, MW 203.28 g/mol) is a chiral 4-piperidinone scaffold bearing a phenyl group at the 2-position and methyl groups at the 1- and 5-positions [1]. This heterocyclic ketone serves as a privileged building block in medicinal chemistry, with its 4-piperidinone core enabling versatile derivatization at the carbonyl and amine moieties . Computed physicochemical descriptors include an XLogP3-AA of 1.8, a topological polar surface area (tPSA) of 20.3 Ų, and zero hydrogen-bond donors, positioning it favorably within Lipinski's rule-of-five space [1].

Why 1,5-Dimethyl-2-phenyl-4-piperidinone Cannot Be Casually Swapped with Unsubstituted or Mono‑Substituted Piperidinones


While the 4-piperidinone scaffold is common, the specific substitution pattern on 1,5-dimethyl-2-phenyl-4-piperidinone confers distinct physicochemical properties that directly impact compound selection. The 2-phenyl group elevates lipophilicity (XLogP3 1.8) relative to N‑methyl‑4‑piperidone (LogP ≈ -0.35 to 0.22), while the 1,5-dimethylation eliminates hydrogen-bond donor capacity (HBD = 0) compared to unsubstituted analogs (HBD = 1) [1]. Such differences alter membrane permeability, solubility, and synthetic handling—critical parameters that cannot be assumed equivalent across in-class compounds. Substitution without quantitative justification risks failed lead optimization or irreproducible synthetic outcomes.

Quantitative Differentiation of 1,5-Dimethyl-2-phenyl-4-piperidinone Against Closest Analogs


Enhanced Lipophilicity (XLogP3 1.8) Over Unsubstituted 4-Piperidinones: A >5-Fold LogP Increase

1,5-Dimethyl-2-phenyl-4-piperidinone exhibits an XLogP3-AA of 1.8, which is substantially higher than the logP of N‑methyl‑4‑piperidone (reported values ranging from -0.35 to 0.22) [1]. This ~1.6–2.15 log unit difference corresponds to a >5‑fold increase in lipophilicity, directly influencing predicted membrane permeability and distribution volume.

Medicinal Chemistry ADME Lead Optimization

Zero Hydrogen-Bond Donors vs. Mono‑Substituted 2‑Phenyl‑4‑piperidinone (HBD = 1): Reduced Polarity for Improved Blood‑Brain Barrier Permeability

1,5-Dimethyl-2-phenyl-4-piperidinone contains zero hydrogen-bond donors (HBD = 0) due to N‑ and C5‑methylation, whereas the closely related analog 2‑phenyl‑4‑piperidinone retains a secondary amine (HBD = 1) [1]. This difference reduces overall polarity and eliminates a potential site for metabolic N‑dealkylation or hydrogen‑bonding with efflux transporters.

CNS Drug Design ADME Physicochemical Profiling

Increased Molecular Weight (203 g/mol) and Lipophilic Bulk Over Core 4‑Piperidinone (99 g/mol): Scaffold Pre‑Functionalization Saves Synthetic Steps

1,5-Dimethyl-2-phenyl-4-piperidinone (MW 203.28 g/mol) is approximately double the molecular weight of the parent 4‑piperidinone scaffold (MW 99.13 g/mol) due to the pre‑installed phenyl and dimethyl substituents [1][2]. This pre‑functionalization reduces the synthetic burden for end‑users by providing a more advanced intermediate that already incorporates key pharmacophoric elements.

Synthetic Chemistry Medicinal Chemistry Lead Generation

Single Rotatable Bond vs. Multi‑Bond Flexibility in Other 2‑Phenyl‑4‑piperidinones: Entropic Advantage for Target Binding

The target compound contains only one rotatable bond (the phenyl‑piperidinone linkage), whereas N‑benzyl or N‑alkylated analogs (e.g., 1‑benzyl‑2‑phenylpiperidin‑4‑one, rotatable bonds = 3–4) exhibit greater conformational flexibility [1][2]. Lower rotatable bond count is empirically correlated with improved oral bioavailability and higher ligand efficiency due to reduced entropic penalty upon binding.

Molecular Modeling Drug Design Conformational Analysis

Chiral Scaffold with Defined Stereochemistry (2R,5R) vs. Racemic or Achiral Piperidinones: Enabling Enantioselective Lead Development

1,5-Dimethyl-2-phenyl-4-piperidinone is available as the enantiomerically pure (2R,5R) stereoisomer, whereas many common 4‑piperidinone building blocks (e.g., 1‑methyl‑4‑piperidone, 2‑phenyl‑4‑piperidinone) are supplied as racemates or lack defined stereocenters [1]. This chirality provides a defined three‑dimensional vector for SAR exploration and avoids the confounding effects of racemic mixtures in biological assays.

Chiral Chemistry Asymmetric Synthesis Medicinal Chemistry

High‑Value Research and Industrial Applications of 1,5-Dimethyl-2-phenyl-4-piperidinone Supported by Evidence


CNS‑Targeted Lead Optimization Leveraging Enhanced Lipophilicity (XLogP3 1.8) and Zero HBD

For medicinal chemistry programs focused on crossing the blood‑brain barrier, 1,5‑dimethyl‑2‑phenyl‑4‑piperidinone offers a quantifiable advantage: its XLogP3 of 1.8 and zero hydrogen‑bond donors align with established CNS drug‑likeness criteria. The >5‑fold increase in lipophilicity over N‑methyl‑4‑piperidone (LogP ≈ 0) and the absence of a polar N–H make it a superior starting point for CNS‑penetrant libraries [1]. This scaffold can be directly advanced to analogs without the need for lipophilicity‑boosting modifications that might compromise other ADME parameters.

Accelerated SAR Exploration via Pre‑Functionalized, Chiral Intermediate

Synthetic teams can bypass multiple reaction steps by procuring 1,5‑dimethyl‑2‑phenyl‑4‑piperidinone as a pre‑assembled, enantiomerically pure intermediate. The compound already contains a phenyl group at C2 and methyl groups at N1 and C5, effectively cutting the synthetic route from 4‑piperidinone by at least two transformations (N‑methylation, C2‑arylation) [1]. For parallel SAR campaigns, this translates to shorter cycle times and reduced consumption of precious chiral reagents, making it a cost‑effective choice for hit‑to‑lead and lead optimization phases.

Fragment‑Based Drug Discovery (FBDD) with Favorable Ligand Efficiency Metrics

With a molecular weight of 203 Da and only one rotatable bond, 1,5‑dimethyl‑2‑phenyl‑4‑piperidinone qualifies as a low‑molecular‑weight, rigid fragment. Its low rotatable bond count (1) compared to N‑benzylated analogs (3–4) predicts improved ligand efficiency and reduced entropic penalty upon target binding [1]. This makes it an attractive fragment for NMR‑based or X‑ray crystallographic screening campaigns, where rigid, well‑defined scaffolds facilitate de novo structure‑based design.

Enantioselective Receptor Targeting Without Racemic Confounders

Many GPCRs, ion channels, and kinases exhibit stereoselective ligand recognition. Procuring the (2R,5R) enantiomer of 1,5‑dimethyl‑2‑phenyl‑4‑piperidinone eliminates the ambiguity introduced by racemic mixtures in early‑stage biological assays [1]. This is particularly valuable for programs investigating opioid, dopamine, or adrenergic receptors where piperidine stereochemistry profoundly impacts efficacy and selectivity. Direct acquisition of the resolved enantiomer avoids chiral chromatography or diastereomeric salt resolution steps, streamlining the path to single‑enantiomer lead candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-dimethyl-2-phenyl-4-piperidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.